molecular formula C12H18ClN5 B2456160 N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride CAS No. 2374827-85-5

N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride

Cat. No.: B2456160
CAS No.: 2374827-85-5
M. Wt: 267.76
InChI Key: ZNSFJSPKRMTMKT-OULXEKPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride is a complex organic compound that has garnered attention in various scientific fields This compound is notable for its unique structural features, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

N-[(3R,6S)-6-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5.ClH/c1-8-2-3-9(6-14-8)17-12-10-4-5-13-11(10)15-7-16-12;/h4-5,7-9,14H,2-3,6H2,1H3,(H2,13,15,16,17);1H/t8-,9+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSFJSPKRMTMKT-OULXEKPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)NC2=NC=NC3=C2C=CN3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](CN1)NC2=NC=NC3=C2C=CN3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride typically involves a multi-step process:

  • Starting Materials: : The synthesis begins with commercially available reagents.

  • Key Steps

    • Formation of the pyrrolopyrimidine core through cyclization reactions.

    • Introduction of the piperidine ring using reductive amination or related methods.

    • Stereochemical control to ensure the correct (3R,6S) configuration.

  • Final Step: : Conversion to the hydrochloride salt form, enhancing its solubility and stability.

Industrial Production Methods

Industrial-scale production may utilize continuous flow chemistry or batch processing, with stringent control over reaction conditions to maintain high yield and purity. Optimizations may include:

  • Use of catalysts to speed up reaction rates.

  • Implementation of purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary and secondary amines in the piperidine ring undergo alkylation and acylation under standard conditions. For example:

  • Methylation : Reaction with methyl iodide in DMF at 60°C introduces methyl groups at the piperidine nitrogen.

  • Acetylation : Treatment with acetic anhydride in THF forms the corresponding acetamide derivative.

Reaction TypeReagentConditionsProductYield (%)
AlkylationCH₃IDMF, 60°CMethylated derivative85–92
AcylationAc₂OTHF, RTAcetamide derivative78–84

Nucleophilic Aromatic Substitution

The pyrrolo[2,3-d]pyrimidine core participates in nucleophilic substitutions at the C4 and C7 positions. Key examples include:

  • Chlorination : Reaction with POCl₃ at 110°C replaces the C4 amine with chlorine.

  • Amination : Substitution with ammonia or primary amines yields derivatives with modified biological activity.

Notably, substitutions at the C7 position (via palladium-catalyzed coupling) enhance selectivity for kinase targets like JAK3.

Oxidation and Reduction

The compound exhibits redox sensitivity:

  • Oxidation : Hydrogen peroxide in acidic media oxidizes the pyrrole ring, forming a dihydroxylated intermediate.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring, altering its aromaticity.

Cycloaddition and Ring-Opening Reactions

The pyrrolopyrimidine system participates in [4+2] cycloadditions with dienophiles like maleic anhydride, yielding bicyclic adducts. Ring-opening reactions occur under strong acidic conditions (e.g., HCl/EtOH), fragmenting the pyrimidine ring.

Stereochemical Influence on Reactivity

The (3R,6S) configuration of the piperidine ring critically impacts reaction outcomes:

  • Steric hindrance from the 6-methyl group slows alkylation at N3 .

  • Hydrogen bonding between the piperidine NH and pyrimidine N1 stabilizes transition states in substitution reactions .

Hydrolysis and Stability

The hydrochloride salt undergoes hydrolysis in alkaline media (pH > 9), regenerating the free base. Stability studies show degradation via:

  • Pyrimidine ring hydrolysis at elevated temperatures (>80°C).

  • Oxidative decomposition under prolonged light exposure.

ConditionDegradation PathwayHalf-Life (h)
pH 10, 25°CFree base formation48
80°C, aqueousRing hydrolysis12

Biological Activity Modulation via Structural Modifications

Research highlights how specific reactions alter pharmacological properties:

  • N-Methylation reduces PKBβ inhibition by 10-fold due to disrupted hydrogen bonding with Asp293 .

  • 7-Azaindole substitution improves kinase selectivity by enhancing hinge-region interactions .

Comparative Reactivity of Analogues

The reactivity profile differs from structurally related compounds:

CompoundKey Reaction Difference
RitlecitinibEnhanced electrophilic substitution at C2
PF-06651600Resistance to piperidine ring oxidation

Scientific Research Applications

Anti-Tumor Activity

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine, including N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride, exhibit significant anti-tumor properties. These compounds act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth .

Inhibition of Receptor Tyrosine Kinases

The compound has shown promise as an inhibitor of multiple receptor tyrosine kinases (RTKs). This inhibition is vital in cancer therapy as it can disrupt the signaling pathways that promote tumor cell proliferation and survival .

Antiviral and Antiinflammatory Effects

Pyrrolo[2,3-d]pyrimidine derivatives have also been studied for their antiviral and anti-inflammatory effects. These properties are attributed to their ability to modulate immune responses and inhibit viral replication .

Applications in Drug Development

This compound is being explored in various therapeutic areas:

Therapeutic Area Application
Cancer TreatmentVEGFR-2 inhibition, RTK inhibition
Viral InfectionsAntiviral activity
Inflammatory DiseasesAnti-inflammatory effects

Case Study 1: Anti-Cancer Efficacy

In a study evaluating the anti-cancer efficacy of pyrrolo[2,3-d]pyrimidine derivatives, this compound was tested against various cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation and induction of apoptosis in tumor cells .

Case Study 2: Receptor Tyrosine Kinase Inhibition

Another investigation focused on the compound's role as an RTK inhibitor. The study demonstrated that treatment with this compound led to significant reductions in downstream signaling pathways associated with cancer progression .

Mechanism of Action

  • Mechanism: : The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors.

  • Pathways: : It may influence cellular pathways involved in signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **N-((3R,6S)-6-methylpiperidin-3-yl)-6H-pyrrolo[2,3-d]pyrimidin-4-amine.

  • **7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives with different substituents.

Uniqueness

  • The specific stereochemistry and functional groups of N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride confer unique chemical and biological properties, distinguishing it from similar compounds.

Exploring the intricacies of this compound offers exciting prospects in multiple scientific disciplines

Hope that scratches your curiosity itch

Biological Activity

N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride, often referred to as a JAK3 inhibitor, has garnered attention in pharmaceutical research due to its potential therapeutic applications in autoimmune diseases and inflammatory conditions. This article delves into the biological activity of this compound, supported by case studies and detailed research findings.

  • IUPAC Name : this compound
  • CAS Number : 2374827-85-5
  • Molecular Formula : C₁₂H₁₈ClN₅
  • Molecular Weight : 267.76 g/mol

The structure includes a piperidine ring and a pyrrolo[2,3-d]pyrimidine core, which contributes to its unique pharmacological profile.

N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine acts primarily as an inhibitor of Janus Kinase 3 (JAK3) . JAK3 is crucial in the signaling pathways of various cytokines involved in immune responses. By inhibiting JAK3, the compound can modulate immune system activity and has shown promise in treating conditions such as:

  • Autoimmune diseases (e.g., rheumatoid arthritis)
  • Inflammatory disorders (e.g., psoriasis)

In Vitro Studies

Research indicates that this compound exhibits high binding affinity for JAK3. For example, a study demonstrated that N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amines showed selective inhibition of JAK pathways. The following table summarizes key findings from various studies:

StudyMethodKey Findings
Binding Affinity AssayHigh affinity for JAK3 with IC50 values indicating potent inhibition.
Cytokine Release AssayReduced cytokine release in stimulated immune cells.
Pharmacokinetics StudyFavorable absorption and distribution profiles in animal models.

Case Studies

  • Ritlecitinib Development :
    • Ritlecitinib is a related compound that has undergone clinical trials for the treatment of autoimmune diseases. It shares structural similarities with N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amines and has shown efficacy in reducing disease activity in patients with moderate to severe rheumatoid arthritis.
  • Toxicology Reports :
    • Toxicological assessments indicate that while the compound has significant therapeutic potential, it also requires careful monitoring for adverse effects typical of immunosuppressive agents.

Future Directions

The ongoing research aims to further elucidate the pharmacodynamics and pharmacokinetics of N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amines. Key areas of focus include:

  • Long-term safety profiles : Understanding chronic use implications.
  • Combination therapies : Exploring synergistic effects with other immunomodulatory agents.

Q & A

Basic: What are the key methodological considerations for synthesizing N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride?

Answer:
The synthesis typically involves nucleophilic substitution of a 4-chloropyrrolopyrimidine precursor with a stereochemically defined piperidine derivative. Key steps include:

  • Intermediate preparation : Use of tert-butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate (CAS: 1227917-63-6) as a chiral intermediate, synthesized via Boc protection and deprotection .
  • Coupling conditions : Reactions with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives under reflux in polar aprotic solvents (e.g., 2-BuOH) with DIEA as a base .
  • Purification : Silica gel chromatography or preparative HPLC to isolate enantiomerically pure products, confirmed by optical rotation (e.g., [α]D = ±300–400 in DMSO) .
    Critical parameters : Strict control of reaction temperature (100–120°C), stoichiometry of amine nucleophiles, and inert atmosphere to prevent oxidation .

Basic: How is enantiomeric purity validated for intermediates and the final compound?

Answer:

  • Chiral HPLC : Employ chiral stationary phases (e.g., Chiralpak AD-H) with mobile phases like hexane/isopropanol to resolve stereoisomers .
  • Optical rotation : Measure specific rotation (e.g., [α]D^20 = -330.1 for (R)-configured derivatives) and compare with literature values .
  • NMR spectroscopy : Use NOESY or 2D-NMR to confirm spatial arrangement of substituents on the piperidine ring .

Advanced: What structural modifications enhance metabolic stability and blood-brain barrier permeability in pyrrolopyrimidine analogs?

Answer:

  • Substituent effects : Introducing electron-withdrawing groups (e.g., trifluoromethoxy) on aryl rings reduces CYP450-mediated metabolism, as shown in EGFR inhibitors .
  • Piperidine modifications : Methyl groups at C6 of the piperidine ring (as in the target compound) improve metabolic stability by steric hindrance .
  • LogP optimization : Balancing lipophilicity (e.g., cLogP ~2–3) via substituent selection enhances permeability, validated by PAMPA assays .

Advanced: How does stereochemistry at the piperidine ring influence kinase selectivity (e.g., JAK1 vs. JAK2)?

Answer:

  • Molecular docking : (3R,6S)-configuration aligns the methyl group to occupy a hydrophobic pocket in JAK1’s ATP-binding site, reducing off-target interactions with JAK2 .
  • Kinase profiling : Compare IC50 values against JAK isoforms using enzymatic assays. For example, (R)-enantiomers show >50-fold selectivity for JAK1 over JAK2 in biochemical screens .
  • Mutagenesis studies : Replace residues in JAK2’s ATP pocket (e.g., Leu959) to assess steric clashes with the piperidine methyl group .

Data Contradiction: How to address inconsistent yields in nucleophilic substitution reactions with aliphatic vs. aromatic amines?

Answer:

  • Reaction kinetics : Aromatic amines (e.g., 4-trifluoromethoxyaniline) react faster due to resonance stabilization of the transition state, while aliphatic amines require prolonged heating (e.g., 8–24 hours) .
  • Solvent optimization : Use DMF or NMP for aliphatic amines to enhance solubility and reaction efficiency .
  • Catalysis : Add KI or phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate SNAr reactions with sterically hindered amines .

Advanced: What analytical techniques resolve ambiguities in regioisomeric byproducts during synthesis?

Answer:

  • HRMS fragmentation : Compare experimental isotopic patterns with theoretical values (e.g., m/z 375.1814 for C22H22N4O2) to confirm molecular formula .
  • 2D-NMR (HSQC/HMBC) : Correlate pyrrolopyrimidine NH protons (δ ~11.8–12.0 ppm) with adjacent carbons to distinguish N7 vs. N9 substitution .
  • X-ray crystallography : Resolve ambiguous regiochemistry in crystalline derivatives (e.g., 7H-pyrrolo[2,3-d]pyrimidine vs. 9H-tautomers) .

Basic: How are impurities (e.g., dimeric byproducts) controlled during scale-up?

Answer:

  • Process monitoring : Use LC-MS to detect dimerization (e.g., m/z ~600–700 for diethylamine-derived dimers) early in the reaction .
  • Purification strategies : Employ reverse-phase chromatography (C18 columns) with gradient elution (ACN/H2O + 0.1% TFA) to separate dimers from monomers .
  • Reaction quenching : Rapid cooling and pH adjustment (to ~8–9) after POCl3-mediated reactions minimize side reactions .

Advanced: What in vitro models validate target engagement in neurodegenerative disease contexts?

Answer:

  • TDP-43 aggregation assays : Treat NSC-34 motor neurons with the compound and quantify cytoplasmic TDP-43 inclusions via immunofluorescence .
  • Tau phosphorylation studies : Use FRET-based biosensors to measure inhibition of tau-tubulin kinase 1 (TTBK1) activity, linked to ALS pathology .
  • Mitophagy induction : Monitor PINK1/Parkin pathway activation in SH-SY5Y cells using mitochondrial membrane potential dyes (e.g., JC-1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.